三氯乙酸钠

描述

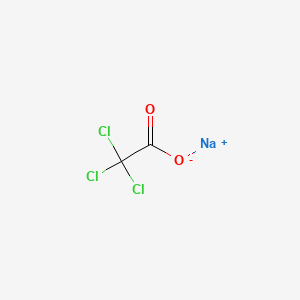

Sodium trichloroacetate is a chemical compound with the formula CCl₃CO₂Na. It is a white crystalline powder that is highly soluble in water, methanol, and ethanol. This compound is known for its use in increasing sensitivity and precision during transcript mapping and was previously used as an herbicide .

科学研究应用

Sodium trichloroacetate has several applications in scientific research:

作用机制

Target of Action

Sodium trichloroacetate primarily targets macromolecules such as proteins, DNA, and RNA . It is used as a precipitant for these macromolecules in clinical chemistry and biochemistry .

Mode of Action

The mode of action of Sodium trichloroacetate involves the formation of a trichloromethyl anion, a strong nucleophile, through decarboxylation . This anion can then attack various carbonyl functional groups, such as those found in aldehydes, carboxylic acid anhydrides, ketones, and acyl halides .

Biochemical Pathways

It is known that the trichloromethyl anion produced by sodium trichloroacetate can interact with various carbonyl functional groups . This interaction can lead to alterations in the metabolic pathways involving these functional groups.

Pharmacokinetics

Its solubility in water and other polar solvents suggests that it may be readily absorbed and distributed in the body .

Result of Action

The primary result of Sodium trichloroacetate’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This can lead to changes in cellular function and structure. In addition, the formation of the trichloromethyl anion allows Sodium trichloroacetate to interact with various carbonyl functional groups, potentially leading to alterations in metabolic pathways .

Action Environment

The action of Sodium trichloroacetate can be influenced by various environmental factors. For example, its ability to form the trichloromethyl anion is dependent on the presence of suitably strong acids . Additionally, its solubility in water and other polar solvents can affect its distribution and bioavailability in the body .

生化分析

Biochemical Properties

Sodium trichloroacetate plays a significant role in biochemical reactions due to its ability to act as a trichloromethyl-anion precursor. This reagent is useful for introducing the trichloromethyl group into other molecules. The decarboxylation of sodium trichloroacetate produces the trichloromethyl anion, which is a strong nucleophile capable of attacking various carbonyl functional groups, such as aldehydes, carboxylic acid anhydrides, ketones, and acyl halides . This interaction is crucial for the Jocic–Reeve reaction, where the trichloromethyl anion adds to carbonyl compounds to form trichloromethyl carbinols .

Cellular Effects

Sodium trichloroacetate has been observed to influence various cellular processes. It is known to precipitate macromolecules, including proteins, DNA, and RNA, which can affect cellular metabolism and gene expression . The compound’s ability to precipitate proteins is particularly significant in proteomic studies, where it is used to isolate and analyze proteins . Sodium trichloroacetate can also impact cell signaling pathways by altering the stability and function of key signaling proteins.

Molecular Mechanism

The molecular mechanism of sodium trichloroacetate involves its decarboxylation to produce the trichloromethyl anion. This anion is a potent nucleophile that can interact with various biomolecules. For instance, it can attack carbonyl groups in aldehydes and ketones, leading to the formation of trichloromethyl carbinols . Additionally, sodium trichloroacetate can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. This inhibition can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium trichloroacetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can decompose at higher temperatures . Long-term exposure to sodium trichloroacetate can lead to cumulative effects on cellular function, including alterations in protein expression and metabolic flux. In vitro studies have shown that sodium trichloroacetate can maintain its activity for extended periods, making it a reliable reagent for biochemical experiments .

Dosage Effects in Animal Models

The effects of sodium trichloroacetate in animal models vary with different dosages. At low doses, the compound can enhance sensitivity and precision in transcript mapping without causing significant adverse effects . At higher doses, sodium trichloroacetate can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Animal studies have shown that high doses of sodium trichloroacetate can lead to liver toxicity and other adverse outcomes . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Sodium trichloroacetate is involved in several metabolic pathways, primarily through its conversion to trichloromethyl anion. This anion can participate in various biochemical reactions, including the Jocic–Reeve reaction, where it adds to carbonyl compounds to form trichloromethyl carbinols . Additionally, sodium trichloroacetate can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes that regulate fatty acid metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, sodium trichloroacetate is transported and distributed through various mechanisms. The compound is highly soluble in water, allowing it to diffuse easily across cell membranes . Sodium trichloroacetate can interact with transporters and binding proteins that facilitate its movement within the cell. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

Sodium trichloroacetate exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with proteins, DNA, and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct sodium trichloroacetate to specific cellular compartments. The compound’s presence in the nucleus is particularly significant for its role in transcript mapping and gene expression studies .

准备方法

Sodium trichloroacetate is typically synthesized by neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate . The reaction is straightforward and involves mixing trichloroacetic acid with the base under controlled conditions to produce sodium trichloroacetate and water:

CCl3COOH+NaOH→CCl3COONa+H2O

Industrial production methods often involve the use of sodium hydroxide due to its availability and cost-effectiveness .

化学反应分析

Sodium trichloroacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Protonation: Sodium trichloroacetate can be protonated in the presence of strong acids, forming trichloroacetic acid.

Common reagents used in these reactions include strong acids for protonation and bases for decarboxylation. Major products formed from these reactions include trichloromethyl derivatives and trichloroacetic acid .

相似化合物的比较

Sodium trichloroacetate is similar to other trichloroacetates and chloroacetates, such as:

Sodium trifluoroacetate: This compound is also a weaker base due to the electron-withdrawing nature of the trifluoromethyl group.

Sodium chloroacetate: It has similar properties but with fewer chlorine atoms, making it less reactive compared to sodium trichloroacetate.

Sodium acetate: This is a much weaker base and lacks the electron-withdrawing groups present in sodium trichloroacetate.

Sodium trichloroacetate is unique due to its strong electron-withdrawing trichloromethyl group, which makes it a powerful reagent in various chemical reactions .

生物活性

Sodium trichloroacetate (Na-TCA) is a halogenated acetate compound with significant biological activity, particularly in the context of protein denaturation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Sodium trichloroacetate is a sodium salt of trichloroacetic acid, characterized by its formula . It acts primarily as a denaturing agent for proteins, affecting their structure and function. The mechanism involves the disruption of hydrogen bonds and hydrophobic interactions within protein molecules, leading to alterations in their secondary and tertiary structures.

Denaturation Effects

Research has demonstrated that Na-TCA is effective in denaturing various proteins at neutral pH levels. A study by Takenaka et al. (1971) showed that Na-TCA significantly reduced the enzymatic activity of ribonuclease A and lysozyme while increasing the helical content of some proteins like ribonuclease A . The study compared Na-TCA's effects with other denaturants such as urea and guanidine hydrochloride, establishing Na-TCA as a potent denaturant.

Table 1: Enzymatic Activity of Proteins in Presence of Na-TCA

| Protein | Control Activity (%) | Activity with 1.5 M Na-TCA (%) |

|---|---|---|

| Ribonuclease A | 100 | 0 |

| Lysozyme | 100 | 20 |

| α-Chymotrypsin | 100 | 5 |

Genotoxicity Studies

Sodium trichloroacetate has been evaluated for its genotoxic effects. Studies indicate that it can induce DNA damage in certain conditions. For instance, exposure to high doses resulted in increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, in mouse liver tissues . This suggests that while Na-TCA has useful applications in biochemistry, caution is warranted regarding its potential genotoxicity.

Therapeutic Applications

Sodium trichloroacetate has been investigated for its therapeutic potential, particularly in metabolic disorders. It has been shown to influence metabolic pathways by modulating mitochondrial function and promoting apoptosis in cancer cells. For example, dichloroacetate (DCA), structurally related to Na-TCA, has demonstrated protective effects against cisplatin-induced nephrotoxicity in animal models by preserving kidney function and promoting tubular regeneration .

Case Studies

- Case Study on Protein Denaturation :

- Genotoxicity Assessment :

Environmental Persistence

Research into the persistence of sodium trichloroacetate in soil indicates that it can remain active across different soil types, affecting microbial communities and potentially leading to ecological imbalances . This raises concerns regarding its environmental impact when used extensively.

属性

CAS 编号 |

650-51-1 |

|---|---|

分子式 |

C2HCl3NaO2 |

分子量 |

186.37 g/mol |

IUPAC 名称 |

sodium;2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI 键 |

AHFKXSVSQLNSSC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |

规范 SMILES |

C(=O)(C(Cl)(Cl)Cl)O.[Na] |

颜色/形态 |

Yellow powder Colorless salt |

密度 |

Relative density (water = 1): 0.9 |

熔点 |

Decomposes at 165-200 °C |

Key on ui other cas no. |

650-51-1 |

物理描述 |

HYGROSCOPIC WHITE-TO-YELLOW POWDER. |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

In water = 1.2 kg/l at 25 °C Soluble in ethanol In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C) Solubility in water, g/100ml at 25 °C: 120 (very good) |

同义词 |

Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |

蒸汽压力 |

0.1 mPa at 70 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。